

A Technical Guide to the Spectral Analysis of 3-Bromo-4-cyanobenzoic Acid

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Compound of Interest

Compound Name: 3-Bromo-4-cyanobenzoic acid

Cat. No.: B1442161

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This guide provides an in-depth analysis of the predicted spectral data for **3-bromo-4-cyanobenzoic acid**, a key intermediate in pharmaceutical and materials science research. The structural complexity of this molecule, featuring electron-withdrawing bromo and cyano groups alongside a carboxylic acid function on a benzene ring, gives rise to a unique spectral signature. This document serves as a valuable resource for researchers, scientists, and drug development professionals by offering a detailed interpretation of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The insights provided herein are grounded in fundamental spectroscopic principles and comparative analysis with structurally related compounds.

Molecular Structure and Spectroscopic Rationale

The arrangement of substituents on the aromatic ring in **3-bromo-4-cyanobenzoic acid** dictates its electronic and, consequently, its spectral properties. The carboxylic acid group is an ortho, para-director, while the bromo and cyano groups are meta-directors. Their combined electronic effects will influence the chemical shifts of the aromatic protons and carbons, providing a clear roadmap for structural elucidation.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **3-bromo-4-cyanobenzoic acid**, we can predict the ^1H and ^{13}C NMR spectra based on the additive effects of its substituents.

Experimental Protocol: NMR Spectroscopy

A detailed step-by-step methodology for acquiring NMR spectra is as follows:

- Sample Preparation: Dissolve approximately 5-10 mg of **3-bromo-4-cyanobenzoic acid** in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
- ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the spectral width, acquisition time, and relaxation delay.
- ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Spectral Data

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring.

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Rationale
H-2	~8.3 - 8.5	Doublet (d)	$J \approx 2$ Hz	This proton is ortho to the carboxylic acid and meta to the bromo group, leading to a downfield shift. It will be split by the meta-coupled H-6.
H-5	~8.1 - 8.3	Doublet (d)	$J \approx 8$ Hz	This proton is ortho to the bromo group and meta to the carboxylic acid and cyano group. It will be split by the ortho-coupled H-6.
H-6	~7.9 - 8.1	Doublet of Doublets (dd)	$J \approx 8$ Hz, 2 Hz	This proton is ortho to the cyano group and is coupled to both H-5 (ortho) and H-2 (meta), resulting in a doublet of doublets.
COOH	>12	Broad Singlet	N/A	The acidic proton of the carboxylic acid is highly deshielded and

often appears as a broad singlet that can exchange with trace amounts of water in the solvent.

Predicted ^{13}C NMR Spectral Data

The proton-decoupled ^{13}C NMR spectrum is predicted to show eight distinct signals, corresponding to the eight carbon atoms in the molecule.

Carbon	Predicted Chemical Shift (ppm)	Rationale
C=O	~165 - 170	The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region.
C-1	~132 - 135	The carbon atom attached to the carboxylic acid group.
C-2	~130 - 133	Aromatic carbon adjacent to the carboxylic acid group.
C-3	~120 - 125	The carbon atom bearing the bromo substituent will be shifted upfield due to the heavy atom effect.
C-4	~115 - 120	The carbon atom attached to the cyano group.
C-5	~135 - 138	Aromatic carbon deshielded by the adjacent bromo group.
C-6	~128 - 131	Aromatic carbon deshielded by the adjacent cyano group.
C≡N	~115 - 118	The carbon of the cyano group is typically found in this region.

Molecular Structure with Atom Numbering for NMR Assignments

Caption: Molecular structure of **3-Bromo-4-cyanobenzoic acid** with atom numbering for NMR assignments.

II. Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of **3-bromo-4-cyanobenzoic acid** will be dominated by

absorptions from the carboxylic acid and cyano groups.

Experimental Protocol: IR Spectroscopy

- **Sample Preparation:** For a solid sample, the KBr pellet method is common. A small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with the neat solid.
- **Instrumentation:** A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.
- **Data Acquisition:** A background spectrum of the empty sample compartment (or the ATR crystal) is recorded first. Then, the sample spectrum is recorded. The instrument software automatically subtracts the background.
- **Data Analysis:** The resulting spectrum shows absorption bands at specific frequencies, which correspond to the vibrational modes of the functional groups in the molecule.

Predicted IR Spectral Data

Functional Group	Predicted Absorption Range (cm ⁻¹)	Intensity	Vibrational Mode
O-H (Carboxylic Acid)	3300 - 2500	Broad	Stretching
C-H (Aromatic)	3100 - 3000	Medium	Stretching
C≡N (Nitrile)	2240 - 2220	Sharp, Medium	Stretching
C=O (Carboxylic Acid)	1710 - 1680	Strong	Stretching
C=C (Aromatic)	1600 - 1450	Medium	Stretching
C-O (Carboxylic Acid)	1320 - 1210	Medium	Stretching
C-Br	700 - 500	Medium	Stretching

The broad O-H stretch is a hallmark of a carboxylic acid due to hydrogen bonding. The sharp C≡N stretch is also a key diagnostic peak.

III. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: Mass Spectrometry

- **Sample Introduction:** The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas or liquid chromatography.
- **Ionization:** The molecules are ionized, for example, by Electron Ionization (EI) or Electrospray Ionization (ESI).
- **Mass Analysis:** The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
- **Detection:** The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z .

Predicted Mass Spectrum

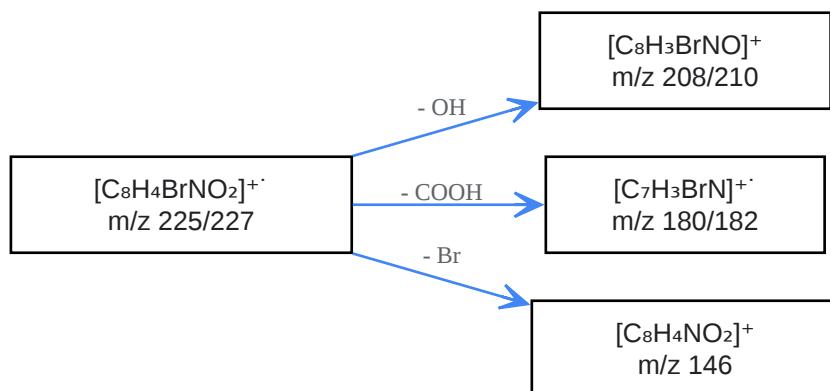
The molecular formula of **3-bromo-4-cyanobenzoic acid** is $C_8H_4BrNO_2$. The calculated molecular weight is approximately 224.94 g/mol for the isotopes ^{12}C , 1H , ^{79}Br , ^{14}N , and ^{16}O , and 226.94 g/mol for the ^{81}Br isotope.^[1] The mass spectrum will show two molecular ion peaks of roughly equal intensity due to the natural abundance of the bromine isotopes (^{79}Br and ^{81}Br).

Predicted Key Fragmentations:

- $[M]^+$: The molecular ion peaks at m/z 225 and 227.
- $[M-OH]^+$: Loss of a hydroxyl radical (17 amu) from the carboxylic acid group, leading to peaks at m/z 208 and 210. This is a common fragmentation for carboxylic acids.^{[2][3]}
- $[M-COOH]^+$: Loss of the entire carboxyl group (45 amu), resulting in peaks at m/z 180 and 182.^{[2][3]}
- $[M-Br]^+$: Loss of the bromine atom (79 or 81 amu), leading to a peak at m/z 146.

- $[C_6H_4CN]^+$: A fragment corresponding to a cyanophenyl cation at m/z 102.

Predicted Fragmentation Pathway



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Caption: Predicted major fragmentation pathways for **3-Bromo-4-cyanobenzoic acid** in mass spectrometry.

IV. Conclusion

The predicted spectral data for **3-bromo-4-cyanobenzoic acid** provides a comprehensive analytical fingerprint for this important chemical compound. The combination of NMR, IR, and MS data offers a self-validating system for structural confirmation. The ¹H and ¹³C NMR spectra will reveal the detailed carbon-hydrogen framework, the IR spectrum will confirm the presence of the key functional groups, and the mass spectrum will establish the molecular weight and characteristic fragmentation patterns. This guide serves as a foundational reference for researchers working with **3-bromo-4-cyanobenzoic acid**, enabling them to confidently interpret their experimental data.

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